

Comprehensive Application Notes and Protocols: Intraperitoneal Administration of Englerin A in Mouse Models

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Compound Focus: Englerin A

CAS No.: 1094250-15-3

Cat. No.: S527159

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Introduction to Englerin A

Englerin A is a naturally occurring guaiane sesquiterpene initially isolated from the African plant *Phyllanthus engleri* that has attracted significant research interest due to its potent and selective cytotoxicity against various cancer cell types, particularly renal cell carcinoma. [1] [2] This compound has demonstrated **remarkable selectivity** toward specific cancer cell lines while showing minimal effects on non-cancerous cells, making it a promising candidate for anticancer research and potential therapeutic development. [1] The molecular structure of **Englerin A** features a complex polycyclic framework with multiple oxygen-containing functional groups, which has presented both challenges and opportunities for synthetic chemistry. [3]

The **primary molecular mechanism** underlying **Englerin A**'s biological activity involves potent agonism of Transient Receptor Potential Canonical 4 and 5 (TRPC4/C5) ion channels, which it activates with nanomolar potency (EC_{50} values of 11.2 nM for TRPC4 and 7.6 nM for TRPC5). [4] [2] Activation of these channels, particularly TRPC4, triggers massive calcium influx into cells, leading to elevated intracellular calcium levels, sodium overload, and ultimately necrotic cell death in susceptible cancer cells. [4] [1] [2] Recent research has revealed that **TRPC4 expression** is both necessary and sufficient for **Englerin A**-

mediated growth inhibition, establishing this channel as a critical determinant of cellular sensitivity to the compound. [2]

Table 1: Key Physicochemical and Biological Properties of **Englerin A**

Property	Description
CAS Number	1094250-15-3
Molecular Formula	C ₂₆ H ₃₄ O ₆
Molecular Weight	442.54 g/mol
Primary Targets	TRPC4 and TRPC5 channels
TRPC4 EC ₅₀	11.2 nM
TRPC5 EC ₅₀	7.6 nM
Solubility	≥50 mg/mL in DMSO; 30 mg/mL in methanol
Storage Conditions	-20°C (powder); -80°C (in solvent)

In Vivo Administration Protocol

Pre-Administration Formulation

Proper formulation is critical for successful in vivo administration of **Englerin A**. The compound should be initially dissolved in **high-quality DMSO** to create a concentrated stock solution (typically 10-50 mg/mL), which can then be diluted in an appropriate injectable vehicle. The final concentration of DMSO in the administered solution should not exceed 5% to minimize potential solvent-related toxicity. [5] For intraperitoneal injection in mice, **Englerin A** is commonly administered in a vehicle consisting of 5% **DMSO** and 95% **physiological saline**, with thorough mixing to ensure complete dissolution. [5] The prepared solution should be used promptly after preparation, though stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month without significant degradation. [4]

Dosing and Injection Technique

Intraperitoneal administration in mice requires careful attention to dosing and injection technique. The established effective dose for **Englerin A** in mouse models ranges from **1-2 mg/kg** body weight when administered via intraperitoneal injection. [5] Higher doses (≥ 5 mg/kg) have been associated with significant adverse effects and poor tolerability. [5] For a standard 25-30 g mouse, this translates to approximately 25-50 μg of **Englerin A** per animal, typically administered in an injection volume of 100-500 μL . [6] [5]

The injection procedure should be performed as follows:

- Restrain the mouse securely using an appropriate holding technique that exposes the abdomen while minimizing stress to the animal.
- Identify the injection site in the lower left quadrant of the abdomen to avoid vital organs.
- Insert the needle (25-27 gauge) at a 10-20 degree angle for mice, bevel facing up.
- Aspirate gently before injection to ensure the needle has not entered a blood vessel or organ.
- Administer the solution slowly and steadily.
- Withdraw the needle carefully and apply gentle pressure if needed.
- Monitor the animal closely following injection for any immediate adverse reactions.

This **two-person technique** (one restraining, one injecting) has been shown to significantly reduce injection errors (1.2% error rate vs. 12% with one-person technique). [6]

Table 2: In Vivo Dosing Parameters for **Englerin A** in Mouse Models

Parameter	Specification
Effective Dose Range	1-2 mg/kg
Maximum Tolerated Dose	2 mg/kg
Toxic Dose	≥ 5 mg/kg
Injection Volume	100-500 μL per mouse
Dosing Frequency	Single daily administration (excluding Sundays in some regimens)
Treatment Duration	Up to 2 weeks in efficacy studies

Experimental Workflow and Monitoring

A standardized **experimental workflow** ensures consistent and reproducible results when studying **Englerin A** in mouse models. For tumor xenograft studies, mice bearing established tumors (typically 100-300 mm³) are randomized into treatment and control groups. [4] **Englerin A** is administered intraperitoneally once daily, often with a one-day break per week (e.g., Sunday), over a two-week period. [4] Tumor dimensions and body weight should be measured at least twice weekly to assess both efficacy and potential toxicity.

Following administration, mice should be monitored closely for **compound-related effects**. **Englerin A** at 2 mg/kg induces a transient but significant reduction in locomotor activity lasting approximately one hour, characterized by increased freezing time and decreased total distance traveled in open field tests. [5] Animals typically recover fully from these effects within 1-2 hours post-injection. [5] Additional parameters to monitor include feeding behavior, signs of pain or distress, and any changes in normal posture or activity patterns.

Mechanism of Action and Signaling Pathways

TRPC4/C5 Channel Activation

Englerin A functions as a **potent and selective agonist** for TRPC4 and TRPC5 cation channels, which are non-selective calcium-permeable channels belonging to the transient receptor potential superfamily. [2] [5] The compound directly binds to and activates these channels with nanomolar potency, triggering rapid calcium influx into cells expressing these channels. [4] [2] This activation is **highly specific**, with **Englerin A** showing minimal activity against most other TRP family channels, though weak inhibition of TRPA1, TRPV3/V4, and TRPM8 has been observed at higher concentrations. [2]

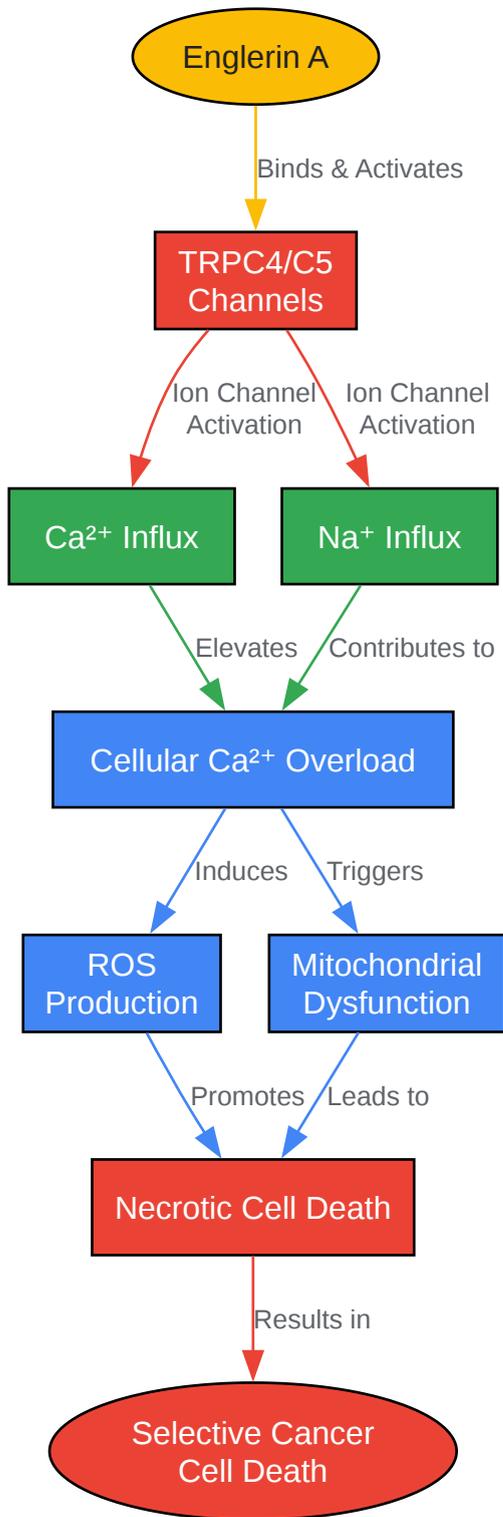
The importance of TRPC4 as the **primary molecular target** for **Englerin A**'s anticancer effects has been firmly established through multiple experimental approaches. Genetic knockdown of TRPC4 expression renders otherwise sensitive cancer cells resistant to **Englerin A**-mediated cytotoxicity. [1] [2] Conversely, engineered expression of TRPC4 in normally resistant cells confers sensitivity to the compound. [2] The critical role of TRPC4 channels has been further confirmed through studies with TRPC4 knockout mice, which show significantly attenuated responses to **Englerin A** administration. [5]

Downstream Cellular Effects

The activation of TRPC4/C5 channels by **Englerin A** initiates a **cascade of cytotoxic events** that ultimately lead to selective cancer cell death. The initial calcium influx through activated TRPC4/C5 channels triggers additional calcium release from intracellular stores, creating a sustained elevation of cytoplasmic calcium levels. [4] [1] This calcium overload is accompanied by **sodium influx** through the same channels, creating a dual ionic stress that overwhelms cellular homeostasis mechanisms. [5]

The massive calcium influx activates various calcium-dependent proteases and phospholipases, leading to **mitochondrial dysfunction** and generation of reactive oxygen species. [1] Importantly, **Englerin A**-induced cell death occurs primarily through **necrotic mechanisms** rather than apoptosis, as evidenced by rapid plasma membrane disruption without characteristic apoptotic markers. [1] This necrotic cell death pathway may contribute to the compound's potency against cancer cells that have developed resistance to apoptotic stimuli.

The **differential sensitivity** between cancer and normal cells appears to stem from variations in TRPC4 expression levels and potentially from differences in compensatory mechanisms such as Na⁺/K⁺-ATPase activity. Cancer cells with high TRPC4 expression and limited capacity to handle ionic stress are particularly vulnerable to **Englerin A**'s effects. [5]



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Diagram 1: **Englerin A** Signaling Pathway and Mechanism of Cytotoxicity. **Englerin A** binds to and activates TRPC4/C5 channels, triggering calcium and sodium influx that leads to cellular ion overload,

mitochondrial dysfunction, ROS production, and ultimately necrotic cell death selectively in cancer cells.

Toxicity and Adverse Effects

Observed Adverse Reactions

Englerin A administration in mice is associated with **dose-dependent adverse effects** that primarily manifest as transient behavioral changes. At the efficacious dose of 2 mg/kg (i.p.), mice exhibit a marked reduction in locomotor activity characterized by increased freezing time and decreased total distance traveled in open field tests. [5] These effects appear rapidly following administration, peak within the first hour, and typically resolve completely within 1-2 hours post-injection. [5] Higher doses (≥ 5 mg/kg) produce more severe toxicity that may be lethal, making such doses unsuitable for experimental use. [5]

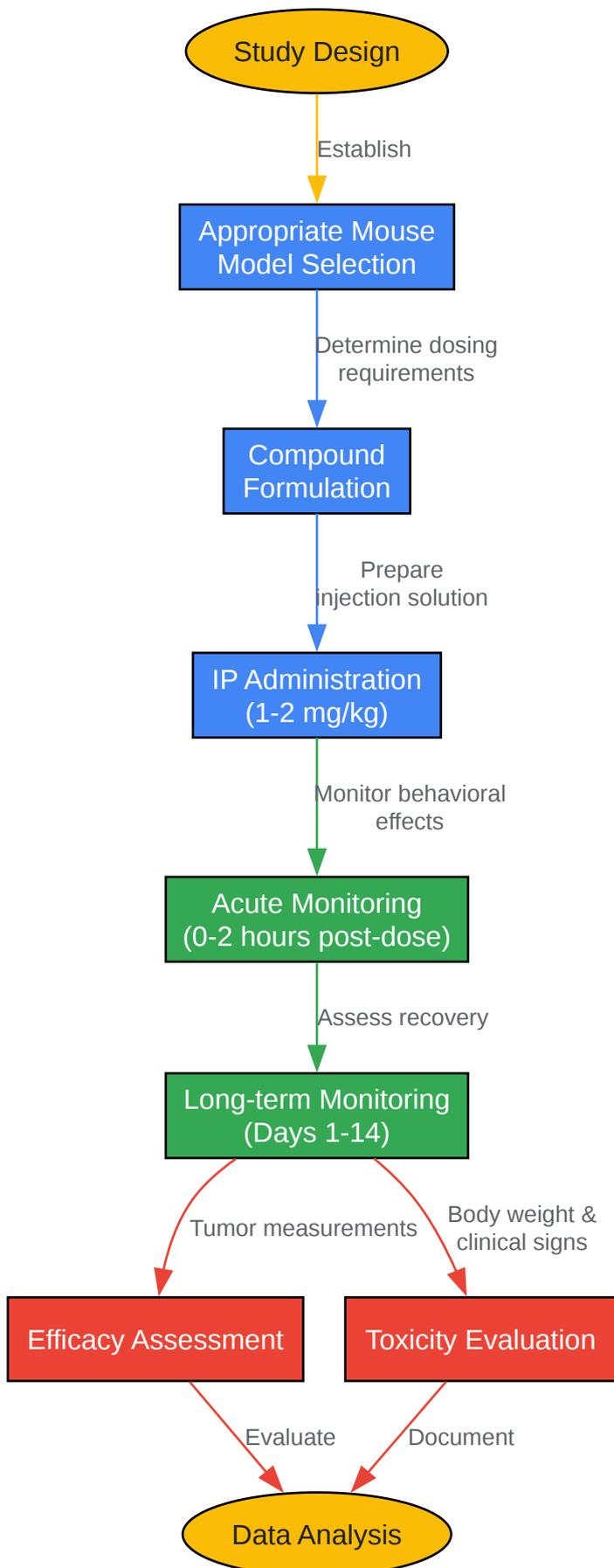
The **toxicological profile** of **Englerin A** appears to be directly linked to its primary mechanism of action through TRPC4/C5 channel activation. Studies with transgenic mouse models have demonstrated that TRPC4 knockout mice show partial protection against **Englerin A**-induced adverse effects, while TRPC5 knockout mice similarly exhibit attenuated symptoms. [5] Most significantly, double knockout mice lacking both TRPC4 and TRPC5 channels are completely protected from the adverse effects of **Englerin A** administration, confirming the central role of these channels in mediating both the therapeutic and toxicological properties of the compound. [5]

Mitigation Strategies

Several approaches can be employed to **minimize and manage** the adverse effects associated with **Englerin A** administration in preclinical studies:

- **Dose Optimization:** The use of the minimum efficacious dose (1-2 mg/kg) rather than higher doses reduces the severity of adverse effects while maintaining anticancer efficacy. [5]
- **TRPC4/C5 Inhibition:** Pre-administration of selective TRPC4/C5 channel inhibitors such as Compound 31 (Pico145) effectively prevents the adverse effects of **Englerin A** without interfering with its antitumor efficacy in TRPC4-independent models. [5]

- **Route Considerations:** While intraperitoneal administration remains the most common route for **Englerin A** delivery in mouse studies, the adverse effects associated with this compound have also been observed with intravenous administration, suggesting that route alteration alone does not mitigate toxicity. [5]
- **Dosing Schedule:** Incorporating rest periods in the dosing regimen (e.g., skipping Sunday injections in a weekly schedule) may help animals recover from compound-related effects during extended treatment periods. [4]



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*Diagram 2: Experimental Workflow for **Englerin A** Mouse Studies. This flowchart outlines the key steps in conducting in vivo efficacy and toxicity studies with **Englerin A**, from study design through data analysis.*

Research Applications and Recommendations

Experimental Applications

Englerin A serves as a **valuable pharmacological tool** for several research applications beyond its direct anticancer properties:

- **TRPC4/C5 Channel Research:** As a potent and selective agonist, **Englerin A** is useful for studying the physiological and pathophysiological roles of TRPC4 and TRPC5 channels in various biological systems. [2] [5]
- **Cancer Biology Studies:** The compound can be used to investigate mechanisms of selective cancer cell vulnerability, particularly in renal cell carcinoma, triple-negative breast cancer, and Ewing's sarcoma models. [5]
- **Ion Channel Pharmacology:** **Englerin A** provides insights into TRP channel modulation and structure-function relationships, potentially guiding the development of novel channel modulators. [2]
- **Combination Therapy Screening:** The compound can be used in combination studies to identify agents that enhance or suppress its cytotoxic effects, potentially revealing new therapeutic synergies. [7]

Practical Recommendations

Based on current literature, the following **practical recommendations** are provided for researchers working with **Englerin A**:

- **Appropriate Model Selection:** Choose cancer cell lines or animal models with confirmed TRPC4 expression for sensitivity to **Englerin A**. A-498 renal carcinoma cells represent a well-characterized responsive model. [4] [1]
- **Handling and Storage:** Store **Englerin A** as a solid powder at -20°C or in DMSO solution at -80°C. Avoid repeated freeze-thaw cycles of stock solutions to maintain compound stability. [4]
- **Toxicity Management:** Implement careful monitoring protocols during the first 2 hours post-administration when adverse effects are most pronounced. Consider using TRPC4/C5 inhibitors as pharmacological controls in mechanistic studies. [5]
- **Dosing Considerations:** The established regimen of 5 mg/kg i.p. daily (except Sundays) for two weeks has demonstrated significant tumor growth inhibition in mouse xenograft models. [4]

While **Englerin A** itself faces challenges for clinical development due to its toxicity profile, it remains an **important research tool** for understanding TRPC4/C5 channel biology and developing novel approaches for targeting these channels in cancer and other diseases. [5] Future research directions should focus on developing **Englerin A** analogs with improved therapeutic indices and exploring combination strategies that enhance efficacy while minimizing adverse effects.

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References

1. selectively induces necrosis in human renal cancer cells Englerin a [pubmed.ncbi.nlm.nih.gov]
2. Agonizes the TRPC4/C5 Cation Channels to... | PLOS One Englerin A [journals.plos.org]
3. sciencedirect.com/topics/chemistry/ englerin - a [sciencedirect.com]
4. medchemexpress.com/ englerin - a .html [medchemexpress.com]
5. TRPC4/TRPC5 channels mediate adverse reaction to the... | Oncotarget [oncotarget.com]

6. injection - Wikipedia Intraperitoneal [en.wikipedia.org]

7. Frontiers | Suppression of mICAT in Mouse Small Intestinal Myocytes... [frontiersin.org]

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